(2,5-Dibromophenyl)methanamine CAS number 1214331-41-5
(2,5-Dibromophenyl)methanamine CAS number 1214331-41-5
This is an in-depth technical guide for (2,5-Dibromophenyl)methanamine , structured for researchers and drug development professionals.
CAS Number: 1214331-41-5 Molecular Formula: C₇H₇Br₂N Molecular Weight: 264.95 g/mol [1]
Executive Summary
(2,5-Dibromophenyl)methanamine (also known as 2,5-dibromobenzylamine) is a high-value halogenated building block used in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a primary benzylic amine, a sterically hindered aryl bromide at the C2 position, and a more accessible aryl bromide at the C5 position.
This scaffold is particularly critical for Fragment-Based Drug Discovery (FBDD) , allowing for the rapid generation of diversity-oriented libraries. The amine serves as a reliable anchor for amide coupling or reductive amination, while the dibromo-arene core permits sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex polysubstituted aromatics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule features a benzene ring substituted with two bromine atoms and a methanamine group.[1]
-
C1 (Benzylic Amine): Acts as a nucleophile. The methylene spacer isolates the amine from the aromatic ring's electronics, maintaining basicity similar to benzylamine (
). -
C2-Br (Ortho): Sterically crowded due to the adjacent methanamine group. This position is generally less reactive toward oxidative addition with Pd(0) compared to C5, unless directed by specific ligands.
-
C5-Br (Meta): Sterically unencumbered. This is typically the site of the first cross-coupling event in a sequential functionalization strategy.
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Typical for halogenated benzylamines |
| Boiling Point | ~310–315 °C (Predicted) | At 760 mmHg |
| Density | ~1.9 g/cm³ (Predicted) | High density due to dibromo content |
| Solubility | DMSO, DMF, Methanol, DCM | Limited solubility in water; soluble as HCl salt |
| pKa (Conjugate Acid) | ~9.0–9.5 | Comparable to benzylamine |
| Storage | 2–8 °C, Inert Atmosphere | Amine is sensitive to CO₂ (carbamate formation) |
Synthetic Utility & Manufacturing
Primary Synthetic Routes
While direct isolation details for this specific CAS are proprietary to vendors, the most reliable synthetic routes for this class of compounds are Reductive Amination and Nitrile Reduction .
Route A: Reduction of 2,5-Dibromobenzonitrile (Preferred)
This route avoids over-alkylation by-products common in alkylation reactions.
-
Precursor: 2,5-Dibromobenzonitrile.
-
Reagent: Borane-THF complex (
) or Lithium Aluminum Hydride (LAH). -
Conditions: Reflux in THF, followed by acidic workup (HCl/MeOH) to break the amine-boron complex.
-
Advantage: High yield, clean conversion to primary amine.
Route B: Reductive Amination of 2,5-Dibromobenzaldehyde
-
Precursor: 2,5-Dibromobenzaldehyde.
-
Reagents: Ammonium acetate (
) and Sodium cyanoborohydride ( ). -
Conditions: Methanol, RT, pH 6–7.
-
Advantage: Mild conditions, suitable for lab-scale preparation.
Divergent Synthesis Strategy (Graphviz Visualization)
The following diagram illustrates the strategic logic for utilizing this scaffold, highlighting the protection-first approach required for cross-coupling.
Figure 1: Divergent synthesis workflow showing the necessity of amine protection and the regioselective coupling sequence (C5 before C2).
Experimental Protocols
Protocol 1: N-Boc Protection (Essential Pre-requisite)
Why this step? Free amines can coordinate to Palladium catalysts, poisoning the active species in cross-coupling reactions. Protection is mandatory before Suzuki/Buchwald steps.
Reagents:
-
(2,5-Dibromophenyl)methanamine (1.0 eq)[2]
-
Di-tert-butyl dicarbonate (
, 1.1 eq) -
Triethylamine (
, 1.5 eq) -
Dichloromethane (DCM, 0.2 M concentration)
Procedure:
-
Dissolve the amine in anhydrous DCM under
atmosphere. -
Add
followed by dropwise addition of solution in DCM at 0 °C. -
Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, SM will turn purple).
-
Workup: Wash with 1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol 2: Regioselective Suzuki-Miyaura Coupling (C5-Selective)
Why this step? The C5-bromide is less sterically hindered than the C2-bromide. Using a standard catalyst allows selective arylation at C5.
Reagents:
-
N-Boc-(2,5-dibromophenyl)methanamine (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the N-Boc intermediate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed dioxane and aqueous base.
-
Heat to 60–70 °C for 4–8 hours. Note: Do not overheat (>90 °C) to avoid competing coupling at C2.
-
Validation: Monitor by LC-MS. The mono-coupled product (M+H) should be the major peak.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Handling & Safety (HSE)
As with all halogenated benzylamines, strict safety protocols must be observed.
-
Hazards:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (H314).
-
Sensitizer: Potential respiratory sensitizer.
-
-
PPE:
-
Nitrile gloves (double-gloving recommended for brominated compounds).
-
Chemical splash goggles.
-
Fume hood operation is mandatory.
-
-
Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust). Neutralize acidic residues if HCl salt is used.
References
-
ChemicalBook. (2024). Product entry for (2,5-Dibromophenyl)methanamine. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the coupling protocols described).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for benzylamine use in drug design).
-
Fluorochem. (2024). Safety Data Sheet: (2,5-Dibromophenyl)methanamine. Retrieved from
